2-Methyl-1-butene

Description

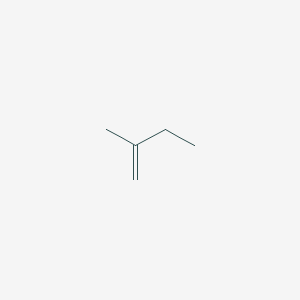

Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNAWXXUZQSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-60-8 | |

| Record name | 1-Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052224 | |

| Record name | 2-Methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline] | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

31.2 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP) | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6504 @ 20 °C/4 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

610.0 [mmHg], 610 mm Hg @ 25 °C | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

563-46-2, 26760-64-5 | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026760645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33C9Y0I55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-137.5 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for 2 Methyl 1 Butene Production

Industrial Synthesis Pathways

The large-scale production of 2-methyl-1-butene is primarily achieved through processes integrated into petrochemical refineries. These methods are designed for high-volume output and are often linked to the processing of major hydrocarbon streams.

Propene-Triethylaluminum Reaction Systems

A notable industrial route involves the reaction of propene with triethylaluminum (B1256330). This process is designed as a combined system for the preparation of high-purity this compound and other valuable trialkylaluminum compounds. The reaction is typically carried out in the essential absence of ethylene (B1197577) to ensure selectivity towards the desired product. google.com

The process involves reacting propene with triethylaluminum under specific conditions, which are optimized to maximize the yield of this compound while minimizing the formation of byproducts like propene dimer. google.com The resulting product mixture, containing hydrocarbons and alkylaluminum compounds, is then distilled to recover this compound. google.com

Table 1: Reaction Conditions for this compound Synthesis via Propene-Triethylaluminum System google.com

| Parameter | Range |

|---|---|

| Propene to Triethylaluminum Mole Ratio | 2:1 - 10:1 |

| Pressure (p.s.i.g.) | 100 - 2,000 |

Deep Catalytic Cracking (DCC) of Vacuum Gas Oil

Deep Catalytic Cracking (DCC) is a modification of the fluid catalytic cracking (FCC) process, a cornerstone of modern petroleum refining. FCC units are designed to convert heavy hydrocarbon fractions, such as vacuum gas oil (VGO), into more valuable, lighter products like gasoline and light olefins. conicet.gov.arengineering.org.cn VGO, a complex mixture of hydrocarbons, is a common feedstock for these processes. conicet.gov.arresearchgate.net

In the DCC process, VGO is subjected to high temperatures and contact with a catalyst, typically a zeolite such as ZSM-5, which promotes the cracking of large hydrocarbon molecules. researchgate.netresearchgate.net This process yields a wide range of products, including branched olefins. Among the C5 olefins produced are this compound and its isomer, 2-methyl-2-butene (B146552). conicet.gov.ar The distribution and yield of these products depend on the specific catalyst formulation and reaction conditions. conicet.gov.arengineering.org.cn

Other Commercial Production Approaches

Other significant commercial methods for producing this compound and related C5 olefins include:

Dimerization of Lighter Olefins: Ethylene and propene can be dimerized to produce a mixture of butenes and other olefins. For instance, the dimerization of ethylene can yield a stream containing 1-butene (B85601) and 2-butenes. google.com While not a direct route to this compound, the resulting butenes are key building blocks in refinery processes that can lead to C5 olefins through subsequent reactions.

Isomerization: this compound can be produced through the isomerization of other C5 alkenes. google.com For example, 3-methyl-1-butene (B165623) can be isomerized in the presence of a suitable catalyst. mdpi.com These isomerization processes are often part of larger C5 olefin management strategies within a refinery or chemical plant.

Laboratory-Scale Synthesis Techniques

In a laboratory setting, this compound is typically synthesized through small-scale elimination reactions. These methods offer high-yield pathways from readily available starting materials.

Dehydrohalogenation Reactions

Dehydrohalogenation involves the elimination of a hydrogen halide from an alkyl halide. The reaction of a tertiary alkyl halide, such as 2-chloro-2-methylbutane (B165293) or 2-bromo-2-methylbutane (B1582447), with a strong base is a common method to produce a mixture of this compound and 2-methyl-2-butene. brainly.comshaalaa.com

The choice of base is crucial as it influences the product distribution. gdckulgam.edu.inucla.edu

With a small, strong base like sodium ethoxide (NaOEt) in ethanol (B145695), the reaction typically follows Zaitsev's rule, where the more substituted (and more stable) alkene is the major product. In this case, 2-methyl-2-butene is favored. gdckulgam.edu.invedantu.com

With a bulky, strong base like potassium tert-butoxide (KOtBu), the reaction can favor the formation of the less substituted alkene, following Hofmann's rule. This makes it a more favorable route for synthesizing this compound as the major product. ucla.edu

The general reaction is an E2 (bimolecular elimination) process where the base abstracts a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of a double bond. gdckulgam.edu.inlibretexts.orgaakash.ac.in

Table 2: Products of Dehydrohalogenation of 2-Halo-2-methylbutane

| Starting Material | Base | Major Product | Minor Product |

|---|---|---|---|

| 2-Bromo-2-methylbutane | Sodium Ethoxide | 2-Methyl-2-butene vedantu.com | This compound vedantu.com |

| 2-Chloro-2-methylbutane | Sodium Ethoxide | 2-Methyl-2-butene vedantu.com | This compound vedantu.com |

Dehydration Reactions

The acid-catalyzed dehydration of a tertiary alcohol is another standard laboratory method for alkene synthesis. Specifically, the dehydration of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) yields a mixture of this compound and 2-methyl-2-butene. bartleby.comchegg.comprexams.com

This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). bartleby.comscribd.comyoutube.com The mechanism involves the protonation of the alcohol's hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, resulting in the formation of the double bond. prexams.com

Consistent with Zaitsev's rule, the removal of a proton from the more substituted adjacent carbon is favored, leading to the formation of 2-methyl-2-butene as the major product, with this compound being the minor product. libretexts.orgprexams.com The products can be separated from the reaction mixture by distillation. chegg.comyoutube.com

Compound Information

Table 3: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 11240 nih.gov |

| Propene | 8252 wikipedia.org |

| Triethylaluminum | 16682930 fishersci.at |

| Vacuum Gas Oil | Not Applicable (Complex Mixture) |

| 2-chloro-2-methylbutane | 61143 brainly.com |

| 2-bromo-2-methylbutane | 68180 brainly.com |

| Potassium tert-butoxide | 23665647 brainly.com |

| 2-methyl-2-butanol | 6405 bartleby.com |

| Sulfuric acid | 1118 wikipedia.org |

Process Selectivity and Yield Enhancement

The selective synthesis of this compound, an important intermediate in chemical manufacturing, is often challenged by the co-production of its isomer, 2-methyl-2-butene, and other byproducts. Research has focused on optimizing catalysts and process conditions to maximize the yield and selectivity of the desired product.

A primary route to this compound is the dehydration of 2-methyl-1-butanol (B89646). The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, using zinc aluminate as a catalyst for the dehydration of 2-methyl-1-butanol has been shown to produce high yields of this compound over a relatively broad temperature range of approximately 330°C to 360°C. google.com In contrast, traditional alumina (B75360) catalysts operate efficiently but within a much narrower temperature range, making the process more sensitive to temperature fluctuations. google.com Studies have demonstrated that as the reaction temperature increases, the conversion of 2-methyl-1-butanol also increases, but this is often accompanied by a decrease in selectivity towards this compound. google.com

The use of advanced catalytic systems and process technologies like flow chemistry has shown promise in enhancing yields. In the dehydration of 2-methyl-1-butanol, Hafnium(IV) triflate (Hf(OTf)₄) has been identified as a highly active catalyst at a low temperature of 180°C. rsc.orgrsc.org While batch reactions with this catalyst resulted in a modest 16% yield of 2-methylbutenes at 55% conversion, shifting to a continuous-flow stirred-tank reactor (CSTR) dramatically improved the outcome. rsc.org Under steady-state flow conditions, Hf(OTf)₄ achieved a selectivity of 50% at 50% conversion. rsc.orgrsc.org Optimizing the process by increasing the pressure allowed for the production of 2.1 grams per hour of 2-methylbutenes with a purity of up to 98%. rsc.org

Another approach involves the reaction of propene with triethylaluminum. This process can be optimized to yield high-purity this compound by carefully controlling reaction conditions such as the mole ratio of propene to triethylaluminum, pressure, and temperature. google.com Operating within a pressure range of 100 to 2,000 p.s.i.g. and a temperature range of 100°C to 180°C can minimize the formation of undesirable n-pentenes. google.com

Ion-exchange resins, such as Amberlyst 15, have also been studied as catalysts for the liquid-phase dehydration of 2-methyl-1-butanol. researchgate.net Kinetic models based on the Langmuir-Hinshelwood mechanism, which account for the inhibitory effect of water, have been developed to describe the reaction rates accurately. researchgate.net The high selectivity of the cross-linked resin for water at the beginning of the reaction is a key factor in its catalytic performance. researchgate.net

Below is a data table summarizing the performance of different catalytic systems in the production of this compound and its isomers.

| Catalyst | Feedstock | Process Type | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Zinc Aluminate | 2-Methyl-1-butanol | Continuous Reactor | ~330-360°C | Good yield of this compound over a wide temperature range compared to alumina. google.com | google.com |

| Hf(OTf)₄ | 2-Methyl-1-butanol | Batch Reactor | 180°C | 55% conversion, 16% yield of 2-methylbutenes. rsc.org | rsc.org |

| Hf(OTf)₄ | 2-Methyl-1-butanol | Flow Chemistry (CSTR) | 180°C | 50% selectivity at 50% conversion; produced 2.1 g/h of 2-methylbutenes at up to 98% purity. rsc.orgrsc.org | rsc.orgrsc.org |

| Triethylaluminum | Propene | Continuous Process | 100-180°C | Yields a product mixture substantially free from n-pentenes under optimized pressure (100-2,000 p.s.i.g.). google.com | google.com |

| Amberlyst 15 (Ion-Exchange Resin) | 2-Methyl-1-butanol | Batch Reactor | Not specified | Highly selective sorption of water into the resin accelerates the reaction rate. researchgate.net | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for synthesizing this compound. A significant focus of this research is the utilization of renewable feedstocks, particularly bio-based alcohols. core.ac.ukieabioenergy.com

Renewable C5 alcohols, such as 2-methyl-1-butanol and 3-methyl-1-butanol, can be produced through the fermentation of biomass or via thermochemical routes. google.com These bio-alcohols serve as sustainable starting materials for the production of "renewable olefins." google.com The catalytic dehydration of these renewable alcohols presents a direct pathway to bio-based pentenes, including this compound. google.comgoogle.com This approach helps to reduce the reliance on fossil fuels, from which alkenes are traditionally sourced through cracking processes. rsc.org

The development of fermentative routes directly from sugars to produce chemical building blocks is a cornerstone of green synthesis. nih.gov While direct fermentation to this compound is not yet established, the production of precursor alcohols like renewable isobutanol is well-documented. nih.gov This bio-isobutanol can be dehydrated to produce a mixture of butene isomers, and similar pathways are envisioned for C5 alcohols. google.com

Beyond renewable feedstocks, green chemistry also emphasizes the use of environmentally benign catalysts and reaction conditions. Research into chemo-enzymatic synthesis offers a promising avenue. mdpi.com For example, lipases have been successfully used in reactions like Baeyer-Villiger oxidations, demonstrating the potential of enzymes to perform selective chemical transformations under mild conditions. mdpi.com While not yet applied directly to this compound synthesis on a large scale, the principles are transferable.

The use of alternative reaction technologies like microwave irradiation and solvent-free conditions are also key green chemistry strategies. encyclopedia.pub These methods can enhance reaction rates, improve product yields, and reduce energy consumption and waste generation compared to conventional heating and solvent-based processes. core.ac.ukencyclopedia.pub For instance, solid-supported catalysts under microwave irradiation have been shown to be effective for reactions like amide and ester hydrolysis, suggesting potential applicability in olefin synthesis to create a more efficient and less wasteful process. core.ac.uk

Reaction Mechanisms and Kinetic Studies of 2 Methyl 1 Butene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich carbon-carbon double bond is attacked by an electrophile. For an unsymmetrical alkene like 2-methyl-1-butene, these reactions often exhibit regioselectivity, a preference for one direction of chemical bond making or breaking over all other possible directions. msu.edumasterorganicchemistry.com

The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) is a classic example of electrophilic addition. libretexts.orgchemguide.co.uk The double bond of the alkene breaks, and a hydrogen atom adds to one carbon while the halogen atom adds to the other, resulting in an alkyl halide. chemguide.co.uk The reaction proceeds via a two-step mechanism involving a carbocation intermediate. libretexts.orgpressbooks.pub

When a hydrogen halide adds to an unsymmetrical alkene like this compound, the addition follows Markovnikov's rule. chemguide.co.ukmasterorganicchemistry.com This rule states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. msu.edumsu.edu In this compound, the first carbon (C1) of the double bond is bonded to two hydrogen atoms, while the second carbon (C2) is bonded to none.

According to Markovnikov's rule, the proton (H⁺) from the hydrogen halide will attach to C1. quora.com Consequently, the halide ion (X⁻) will attach to C2, the more substituted carbon. masterorganicchemistry.comquora.com This leads to the formation of 2-halo-2-methylbutane as the major product. quora.com The selectivity of this type of reaction is known as regioselectivity. msu.edumasterorganicchemistry.com

The regioselectivity observed in the addition of HX to this compound is explained by the stability of the carbocation intermediate formed during the reaction. chemguide.co.ukmasterorganicchemistry.com The reaction is initiated by the electrophilic attack of a proton (H⁺) on the π-electrons of the double bond. libretexts.orglibretexts.org This can occur in two possible ways:

Path A: The proton adds to C1, the carbon with more hydrogen atoms. This forms a tertiary carbocation at C2.

Path B: The proton adds to C2, the carbon with fewer hydrogen atoms. This forms a primary carbocation at C1.

The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comvaia.com The tertiary carbocation is stabilized by the electron-donating inductive effects and hyperconjugation from the three adjacent alkyl groups. vaia.com The primary carbocation is significantly less stable. pressbooks.pub Therefore, the reaction proceeds preferentially through the more stable tertiary carbocation intermediate (Path A). pressbooks.pubmasterorganicchemistry.com In the second step of the mechanism, the nucleophilic halide ion (X⁻) rapidly attacks the positively charged carbon of the tertiary carbocation, yielding the final product, 2-halo-2-methylbutane. libretexts.orglibretexts.org The formation of the more stable carbocation is the rate-determining step and dictates the structure of the final product. msu.edu

It is worth noting that carbocation intermediates can sometimes undergo rearrangements to form a more stable carbocation. masterorganicchemistry.comlibretexts.org This typically involves a 1,2-hydride or 1,2-alkyl shift. libretexts.org In the case of the tertiary carbocation formed from this compound, any rearrangement would lead to a less stable secondary carbocation, so rearrangements are not observed in this specific reaction.

When treated with water in the presence of a strong acid catalyst, this compound undergoes hydration to form an alcohol. brainly.commasterorganicchemistry.com Similarly, reacting it with an alcohol in the presence of an acid catalyst results in the formation of an ether, a process known as etherification. masterorganicchemistry.comacs.org

The mechanism for both acid-catalyzed hydration and etherification is analogous to that of hydrogen halide addition. masterorganicchemistry.com

Protonation: The reaction begins with the protonation of the alkene's double bond by the acid catalyst to form the most stable carbocation. As with HX addition, this results in the formation of a tertiary carbocation at C2. brainly.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation.

In hydration , the nucleophile is a water molecule (H₂O). Attack by water on the carbocation forms a protonated alcohol (an oxonium ion). masterorganicchemistry.comlibretexts.org

In etherification , the nucleophile is an alcohol molecule (ROH). For example, if methanol (B129727) (CH₃OH) is used, it attacks the carbocation to form a protonated ether. masterorganicchemistry.comacs.org

Deprotonation: A water molecule or the conjugate base of the acid removes a proton from the oxonium ion or the protonated ether, regenerating the acid catalyst and yielding the final product. libretexts.orglibretexts.org

The regioselectivity of these reactions also adheres to Markovnikov's rule, driven by the formation of the most stable tertiary carbocation intermediate. brainly.comlibretexts.org Therefore, the hydration of this compound yields 2-methyl-2-butanol (B152257). brainly.comchegg.com The etherification with methanol yields 2-methoxy-2-methylbutane, also known as tert-amyl methyl ether (TAME). acs.orgosti.gov

An acid catalyst is essential for both hydration and etherification reactions as the alkene's double bond is not nucleophilic enough to react with neutral water or alcohol. masterorganicchemistry.com The catalyst's role is to protonate the alkene, initiating the reaction by forming the carbocation intermediate. masterorganicchemistry.comlibretexts.org Strong acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for hydration. libretexts.org

For industrial etherification processes, such as the synthesis of TAME from this compound and methanol, solid acid catalysts are often preferred. google.comacs.org Strongly acidic ion-exchange resins, like Amberlyst-15, Amberlyst-16, and Amberlyst-35, are widely used. acs.orgosti.govresearchgate.net These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and reduced corrosion problems. researchgate.net The reaction is typically carried out in the liquid phase at temperatures between 333 K and 353 K. acs.orgosti.gov

Data Tables

Table 1: Kinetic Data for Etherification and Isomerization of this compound (2M1B)

A study investigating the etherification of isoamylenes with methanol using an Amberlyst 16 catalyst provided the following activation energies. acs.org The reaction also involves the isomerization of this compound (2M1B) to 2-methyl-2-butene (B146552) (2M2B). acs.org

| Reaction | Activation Energy (Ea) | Source |

| Etherification of 2M1B to TAME | 72.6 kJ/mol | acs.org |

| Isomerization of 2M1B to 2M2B | 81.6 kJ/mol | acs.org |

| Etherification of 2M2B to TAME | 94.1 kJ/mol | acs.org |

TAME: tert-amyl methyl ether (2-methoxy-2-methylbutane)

Table 2: Rate Constants for Gas-Phase Reactions of Alkenes with Chlorine Atoms

The absolute rate constants for the gas-phase reactions of various alkenes with chlorine atoms were determined at 298 K and 1 atmosphere. psu.eduresearchgate.net

| Alkene | Rate Constant (k) (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Source |

| Propene | 2.64 ± 0.21 | researchgate.net |

| 1-Butene (B85601) | 3.38 ± 0.48 | researchgate.net |

| This compound | 3.58 ± 0.40 | researchgate.net |

| 2-Methyl-2-butene | 3.95 ± 0.32 | researchgate.net |

| 1-Pentene (B89616) | 3.97 ± 0.36 | researchgate.net |

Compound Information

Acid-Catalyzed Hydration and Alcohol Addition (Etherification)

Reaction Mechanisms and Regioselectivity

Hydroboration Reactions

Hydroboration is a pivotal reaction in organic synthesis, allowing for the addition of a hydrogen-boron bond across a double bond. For an unsymmetrical alkene like this compound, this reaction exhibits significant regioselectivity and stereospecificity.

Regioselectivity: Anti-Markovnikov Addition

The hydroboration of this compound demonstrates a strong preference for anti-Markovnikov addition. masterorganicchemistry.compearson.commasterorganicchemistry.com In this process, the boron atom attaches to the less substituted carbon of the alkene double bond, while the hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org This regioselectivity is primarily driven by steric factors; the bulky borane (B79455) molecule can more easily approach the terminal, less hindered carbon atom. scielo.org.bobolivianchemistryjournal.org

Studies have shown that the reaction of this compound with borane (BH₃) results in the boron atom adding almost exclusively to the terminal carbon. scielo.org.bo The product distribution is overwhelmingly in favor of the primary alkylborane, with research indicating a yield of 99%, compared to only 1% of the tertiary alkylborane. scielo.org.bobolivianchemistryjournal.orgredalyc.org This high degree of regioselectivity is a hallmark of the hydroboration of alkenes where one carbon of the double bond is unsubstituted and the other is disubstituted. uni-hamburg.de

The choice of hydroborating agent can influence the degree of regioselectivity. While diborane (B8814927) itself shows high selectivity with this compound (99%), other reagents like chloroborane-dimethyl sulfide (B99878) (99.5%) and 9-BBN (99.8%) can exhibit even greater or slightly different selectivities. redalyc.org

Stereochemical Aspects of Boron Addition

The hydroboration reaction is characterized by a syn-addition stereochemistry. masterorganicchemistry.comuni-hamburg.demasterorganicchemistry.com This means that the boron atom and the hydrogen atom add to the same face of the carbon-carbon double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This concerted mechanism involves a four-membered ring transition state where the C-H and C-B bonds form simultaneously. libretexts.org

Formation of Alkylboranes

The reaction between borane and an alkene can proceed in a stepwise manner. jove.com Initially, one molecule of borane (BH₃) reacts with this compound to form a monoalkylborane. scielo.org.bobolivianchemistryjournal.org

Since borane has three B-H bonds, the resulting monoalkylborane (RBH₂) can react with a second molecule of the alkene to form a dialkylborane (R₂BH). This process can continue with a third alkene molecule to yield a trialkylborane (R₃B). bolivianchemistryjournal.org The steric hindrance of the alkene influences how many alkyl groups can be added to the borane. scielo.org.bo In the case of this compound, the reaction can proceed to form the trialkylborane under appropriate stoichiometric control. scielo.org.bobolivianchemistryjournal.org

Oxidation and Combustion Reaction Mechanisms

The carbon-carbon double bond in this compound is susceptible to cleavage by strong oxidizing agents like ozone. The study of these reactions provides insight into atmospheric chemistry and synthetic organic chemistry.

Ozonolysis Pathways

Ozonolysis is a reaction in which ozone (O₃) cleaves the double bond of an alkene. libretexts.orglibretexts.org The mechanism is believed to proceed through the initial formation of an unstable primary ozonide (also known as a molozonide). libretexts.orglibretexts.orgjove.com This intermediate rapidly rearranges to form a more stable secondary ozonide (ozonide). jove.com

For an asymmetric alkene like this compound, the cleavage of the double bond and subsequent work-up can lead to the formation of different carbonyl compounds. libretexts.orglibretexts.org A study specifically investigating the ozonolysis of this compound (abbreviated as 2M1B) confirmed the generation of several key intermediates. nih.gov The decomposition of the primary ozonide can occur in two different ways, leading to two different Criegee intermediates (CIs) and carbonyl compounds. nih.gov These CIs can then recombine to form various secondary ozonides. nih.gov

Investigation via Matrix Isolation and FT-IR Spectroscopy

The highly reactive and short-lived intermediates of the ozonolysis reaction can be studied using specialized techniques like matrix isolation combined with Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netrsc.org In this method, the reaction intermediates are trapped in an inert solid matrix (like argon) at very low temperatures, allowing for their spectroscopic characterization. nih.govrsc.org

A detailed study on the ozonolysis of this compound utilized this technique to capture and identify primary ozonides (POZs), Criegee intermediates (CIs), and secondary ozonides (SOZs). nih.gov The experimental findings, supported by theoretical calculations, showed that the ozonation of asymmetric alkenes like this compound generates two types of CIs and more than two kinds of SOZs due to the different decomposition pathways of the primary ozonide. nih.gov

The infrared absorption peaks for the O-O stretching vibration of the two Criegee intermediates formed from this compound, (CH₃)₂COO and CH₃CH₂C(CH₃)OO, were identified. nih.gov Furthermore, the study found that a significant amount of formaldehyde (B43269) (HCHO) was produced during the ozonation of this compound. nih.gov These findings provide direct evidence for the complex Criegee mechanism in the ozonolysis of asymmetric alkenes and enhance the understanding of how these reactions contribute to atmospheric chemistry. nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com

Hydroxyl Radical-Initiated Oxidation

The primary mechanism for the atmospheric removal of this compound is its reaction with the hydroxyl (OH) radical. nih.govnih.gov This oxidation process is complex and can proceed through different pathways, influencing the types of secondary pollutants formed. Alkenes, in general, react rapidly with OH radicals, followed by the addition of molecular oxygen (O2) to form β-hydroxy peroxy radicals. d-nb.info These peroxy radicals can then react with nitric oxide (NO) to produce β-hydroxy nitrates. d-nb.info

The rate constant for the gas-phase reaction of this compound with OH radicals has been measured, providing a basis for calculating its atmospheric lifetime. nih.govnih.govpsu.edu Theoretical studies have also been conducted to understand the hierarchical reaction mechanisms involved in the reactions of hydrogen atoms and OH radicals with small alkenes, including this compound. sigmaaldrich.comrsc.org

The reaction between this compound and the hydroxyl radical can proceed via two main channels: H-atom abstraction and OH addition to the C=C double bond. researchgate.net

OH Addition: This is the dominant pathway at lower atmospheric temperatures. rsc.orgresearchgate.net The OH radical adds to one of the carbon atoms of the double bond, forming a radical adduct. For alkenes, this addition is the primary reaction channel under typical atmospheric conditions. researchgate.net

H-Abstraction: In this pathway, the OH radical abstracts a hydrogen atom from the this compound molecule. While generally a minor channel for smaller alkenes at atmospheric temperatures, its importance increases with the size of the alkene and at higher temperatures. psu.eduresearchgate.net For larger alkenes, H-atom abstraction from allylic sites (the carbon atom adjacent to the double bond) becomes more significant. psu.edullnl.gov However, for this compound, H-atom abstraction is considered to be negligible under most atmospheric conditions compared to OH addition. psu.edu

Studies have shown that for many alkenes, the addition of the OH radical to the terminal carbon atom is the preferred reaction channel. researchgate.net The subsequent reactions of the resulting radical determine the final products and their environmental impact.

The environmental fate of this compound is largely dictated by its rapid degradation in the atmosphere. nih.gov With a vapor pressure of 610 mm Hg at 25°C, it exists solely in the vapor phase. nih.gov The primary sink for this compound in the atmosphere is its reaction with hydroxyl radicals. nih.govnih.gov

Based on a rate constant of 6.07 x 10⁻¹¹ cm³/molecule-sec at 25°C, the atmospheric half-life of this compound is estimated to be about 6.3 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.govnih.gov The degradation via reaction with ozone is much slower and does not significantly alter this atmospheric lifetime. nih.govnih.gov

The oxidation of this compound can lead to the formation of secondary organic aerosols and other pollutants. acs.org While the direct contribution of this compound to harmful atmospheric effects may be limited by its short lifetime, its degradation products, including smaller radicals and volatile organic compounds, can have a more significant and lasting impact on atmospheric chemistry. acs.org

H-Abstraction and Addition Pathways

Combustion Kinetics and Pathways in Fuel Blends

This compound is a component of gasoline, and its combustion characteristics are relevant to engine performance and emissions. sigmaaldrich.com Its behavior in fuel blends is influenced by its molecular structure, particularly the presence and position of the double bond.

Studies on the combustion of pentene isomer blends, including this compound, provide insights into its role in fuel formulations. sigmaaldrich.comsigmaaldrich.comacs.orgnih.gov The combustion of alkenes is complex, involving numerous elementary reactions. The presence of a double bond can decrease the reactivity of an alkene due to the formation of resonantly stabilized allylic radicals. rsc.org

Laminar flame speed and ignition delay time are two key parameters used to characterize the combustion behavior of fuels.

Laminar Flame Speed: This is a fundamental property of a combustible mixture that influences engine performance. doi.org Studies comparing C5 alkene isomers have shown that this compound has a lower laminar flame speed compared to linear pentene isomers like 1-pentene. researchgate.nettandfonline.com This difference is attributed to the fact that 1-pentene combustion produces more reactive H radicals, while 2-methyl-2-butene (an isomer of this compound) generates more H-consuming intermediates and CH3 radicals. researchgate.net A study on a gasoline-like blend containing 12.5% this compound measured laminar flame speeds over a range of equivalence ratios. acs.orgnih.gov

Ignition Delay Time: This parameter is crucial for understanding auto-ignition phenomena in engines. Shock tube experiments have been used to measure the ignition delay times of methylbutene isomers. osti.govresearchgate.net Comparative studies have revealed that the ignition behavior of these isomers varies significantly. osti.gov For example, one study found that 3-methyl-1-butene (B165623) ignites faster than this compound and 2-methyl-2-butene. osti.gov Another study on a blend containing this compound measured ignition delay times at near-atmospheric pressure and temperatures between 1350 and 1750 K. acs.orgnih.gov The pronounced thermal stability of allylic radicals formed from branched olefins like 2-methyl-2-butene can inhibit low-temperature reactivity, preventing "cool flames" and negative temperature coefficient behavior. researchgate.netacs.org

Interactive Data Table: Combustion Properties of a Pentene Isomer Blend (Mix A) Mix A Composition (% mol): 5.7% 1-pentene, 39.4% 2-pentene, 12.5% this compound, 42.4% 2-methyl-2-butene

| Property | Conditions | Value Range |

| Laminar Flame Speed | Equivalence Ratios: 0.7–1.5 | Varies with equivalence ratio |

| Ignition Delay Time | Temperature: 1350–1750 K, Stoichiometric, Near-atmospheric pressure | Varies with temperature |

| CO Time-History | Temperature: 1350–1750 K, Stoichiometric, Near-atmospheric pressure | Measured |

Note: This table is based on data from Grégoire et al. (2023). acs.orgnih.gov Specific values for flame speed and ignition delay are dependent on the precise experimental conditions.

During the combustion of alkenes, the abstraction of a hydrogen atom can lead to the formation of different types of radicals, including allylic and vinylic radicals.

Allylic Radicals: These are formed when a hydrogen atom is removed from a carbon atom adjacent to the double bond. Allylic radicals are resonantly stabilized, which makes them relatively stable and less reactive. rsc.orgllnl.gov The formation of these stable radicals can inhibit combustion processes, particularly at lower temperatures. rsc.orgresearchgate.netacs.org In the combustion of branched olefins, the pronounced thermal stability of allylic pentenyl radicals plays a significant role in their reactivity. researchgate.netacs.orgosti.gov

Vinylic Radicals: These are formed when a hydrogen atom is removed from one of the carbon atoms of the double bond. Vinylic radicals are generally less stable and more reactive than allylic radicals.

The relative importance of pathways involving allylic and vinylic radicals depends on the fuel structure and combustion conditions. For larger olefins, H-atom abstraction from allylic sites is a key reaction. llnl.gov Kinetic models for butene pyrolysis, for instance, highlight the importance of reactions involving vinyl, allyl, and methyl allyl radicals. researchgate.net Theoretical studies have also explored the potential energy surfaces for reactions involving the formation of radicals from methylbutene isomers. acs.org

Laminar Flame Speed and Ignition Delay Time Analysis

Hydrogenation Reactions

The hydrogenation of alkenes, including this compound, is a fundamental reaction in organic chemistry, typically involving the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. This process converts the unsaturated alkene into a saturated alkane.

Mechanistic Studies over Supported Metal Catalysts

The catalytic hydrogenation of alkenes is a heterogeneous reaction where the metal catalyst provides a surface for the reaction to occur. libretexts.org Common catalysts include platinum, palladium, and nickel. libretexts.org The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. Hydrogen molecules dissociate into hydrogen atoms on the metal surface. The alkene also adsorbs to the surface, and the hydrogen atoms are then added sequentially to the carbon atoms of the double bond. This addition generally occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orgmsu.edu

The stability of the alkene influences its heat of hydrogenation (ΔHº). Less stable alkenes release more heat upon hydrogenation. For C₅H₁₀ isomers that all produce 2-methylbutane upon hydrogenation, the stability increases with the substitution of the double bond. libretexts.orgmsu.edu

Table 1: Heats of Hydrogenation for C₅H₁₀ Alkenes

| Alkene | Structure | Heat of Reaction (ΔHº) |

| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | –30.3 kcal/mole |

| This compound | CH₂=C(CH₃)CH₂CH₃ | –28.5 kcal/mole |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | –26.9 kcal/mole |

| Data from alkene stability studies. libretexts.orgmsu.edu |

As shown in the table, this compound is more stable than 3-methyl-1-butene but less stable than the more substituted 2-methyl-2-butene, as indicated by their respective heats of hydrogenation. libretexts.orgmsu.edu Kinetic studies of butene hydrogenation over palladium/alumina (B75360) catalysts have been used to develop and validate complex rate equations of the Langmuir−Hinshelwood−Hougen−Watson type, which account for the distinct effects of hydrogen concentration on both hydrogenation and isomerization reactions. acs.org

Role as Key Reaction Intermediate

This compound often appears as a key intermediate in catalytic reactions of other hydrocarbons. For instance, in the hydrogenation of methylenecyclobutane (B73084) over titania-supported rhodium, platinum, and palladium catalysts, this compound is one of several branched products formed, particularly at higher temperatures (e.g., 450 °C). nih.govresearchgate.net Its formation in such reactions highlights the complex isomerization and rearrangement pathways that can occur on catalyst surfaces. Similarly, studies on the hydrogenation of 2-methyl-1,3-butadiene (isoprene) over various metal catalysts also identify this compound as a potential reaction product. researchgate.net

Elimination Reactions (E2)

This compound is a common product of bimolecular elimination (E2) reactions. The E2 mechanism is a single-step, concerted process where a base removes a proton (β-hydrogen) while a leaving group departs from the adjacent carbon (α-carbon), forming a double bond. libretexts.orgksu.edu.sanumberanalytics.com The rate of this second-order reaction depends on the concentration of both the substrate and the base. ksu.edu.saaakash.ac.in

Regioselectivity: Zaitsev's vs. Hofmann's Rule

When an E2 reaction can yield more than one constitutional isomer, the outcome is governed by regioselectivity, often described by Zaitsev's or Hofmann's rule. chemistrysteps.com The dehydrohalogenation of 2-bromo-2-methylbutane (B1582447) provides a classic example of this principle. libretexts.orgucla.edu

Zaitsev's Rule: This rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. chemistrysteps.comchemistnotes.com This outcome is favored when using a small, strong base, such as methoxide (B1231860) (CH₃O⁻) or ethoxide (CH₃CH₂O⁻). libretexts.orgucla.edu In the case of 2-bromo-2-methylbutane, removal of a proton from the more substituted β-carbon yields 2-methyl-2-butene (a trisubstituted alkene) as the major product. ucla.educhemistnotes.com

Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. ucla.educhemistnotes.com This pathway is favored when a sterically hindered, bulky base is used, such as potassium tert-butoxide (t-BuOK). libretexts.orgmasterorganicchemistry.com The large size of the base makes it difficult to access the internal, more hindered β-hydrogen. libretexts.orgmasterorganicchemistry.com Instead, the base preferentially removes a more accessible proton from the terminal methyl group, leading to the formation of this compound (a disubstituted alkene) as the major product. libretexts.orgucla.edu The nature of the leaving group can also influence the product distribution; large, charged leaving groups like -NR₃⁺ also favor the Hofmann product. masterorganicchemistry.comlibretexts.org

Table 2: Regioselectivity in the E2 Elimination of 2-Bromo-2-methylbutane

| Base | Base Type | Major Product | Minor Product | Governing Rule |

| Methoxide (CH₃O⁻) | Small | 2-Methyl-2-butene | This compound | Zaitsev's Rule libretexts.orgucla.edu |

| tert-Butoxide ((CH₃)₃CO⁻) | Bulky | This compound | 2-Methyl-2-butene | Hofmann's Rule libretexts.orgucla.edu |

Stereochemical Considerations in Product Formation

The E2 reaction has a strict stereochemical requirement. For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.orgmasterorganicchemistry.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond that is forming the double bond. ksu.edu.samasterorganicchemistry.comvedantu.com This geometric constraint allows for the proper orbital overlap necessary for the simultaneous formation of the π bond as the C-H and C-Leaving Group bonds break. libretexts.orgscribd.com

This anti-periplanar requirement dictates which stereoisomer of the alkene is formed. While the formation of this compound from 2-bromo-2-methylbutane does not involve cis/trans isomerism, the principle of anti-periplanar elimination is fundamental to the mechanism. If the substrate were chiral and the elimination could lead to different geometric isomers, the product distribution would be determined by which β-hydrogens can achieve an anti-periplanar orientation with the leaving group. masterorganicchemistry.com Generally, E2 reactions are stereoselective, often favoring the formation of the more stable trans-alkene where possible. ksu.edu.savedantu.com

Other Significant Organic Reactions

Beyond hydrogenation and elimination, this compound participates in a variety of other important organic reactions due to the reactivity of its carbon-carbon double bond. cymitquimica.com

Acid-Catalyzed Hydration: In the presence of an acid catalyst like sulfuric acid, this compound reacts with water to form alcohols. brainly.combrainly.com The reaction follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (C1), forming a stable tertiary carbocation at C2. brainly.comquora.com The subsequent attack by water predominantly yields 2-methyl-2-butanol as the major product. brainly.combrainly.comchegg.comchegg.com A less stable secondary carbocation can also form, leading to 2-methyl-1-butanol (B89646) as a minor product. brainly.com

Ozonolysis: The reaction of this compound with ozone (O₃), followed by a reductive workup, cleaves the double bond. nih.gov This process yields two carbonyl compounds. For this compound, ozonolysis breaks the bond between C1 and C2, producing formaldehyde (from C1) and butan-2-one (from C2 and the rest of the chain). nih.govsigmaaldrich.com Studies of the ozonolysis of asymmetric alkenes like this compound are important for understanding atmospheric chemistry, as they can generate Criegee intermediates and secondary ozonides. nih.govsigmaaldrich.com

Epoxidation: this compound can be converted to its corresponding epoxide, 2-methyl-1,2-epoxybutane, by reacting with a peroxy acid. The rate of epoxidation is influenced by the alkene's structure. researchgate.net Kinetic studies of epoxidation by peroxyl radicals in the gas phase have also been performed. york.ac.uk

Halohydrin Formation: When this compound reacts with a halogen (like bromine, Br₂) in the presence of water, a halohydrin is formed. brainly.com The reaction proceeds via electrophilic addition of the halogen to form a cyclic bromonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon atom (C2), which leads to the formation of 1-bromo-2-methyl-2-butanol. brainly.com

Etherification: The reactivity of this compound in etherification reactions with alcohols, such as ethanol (B145695), has been investigated using strongly acidic resin catalysts. sigmaaldrich.comalkalisci.com

Polymerization: As an alkene, this compound can serve as a monomer in polymerization reactions. cymitquimica.com It can be copolymerized with other butene isomers, and the resulting polymer can be epoxidized to create materials with altered properties like improved adhesion and flexibility for use in coatings and composites. ontosight.ai

Reduction Reactions

The primary reduction reaction for an alkene like this compound is catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond, resulting in the formation of the corresponding alkane, isopentane (B150273) (also known as 2-methylbutane).

The reaction is typically carried out in the presence of a finely divided metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org The mechanism is heterogeneous, occurring on the surface of the metal catalyst. The process involves the following key steps:

Adsorption: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the catalyst surface. libretexts.orgmsu.edu

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms bind to the metal surface. libretexts.org

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the metal surface to the two carbons of the alkene double bond. This addition occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

Desorption: The resulting saturated hydrocarbon, isopentane, is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for another catalytic cycle. msu.edu

The hydrogenation of this compound is an exothermic process, releasing energy. The heat of hydrogenation (ΔH°) for this reaction has been reported to be approximately -28.5 kcal/mol. msu.edulibguides.com This value provides a measure of the stability of the alkene.

| Reactant | Reagents | Product | Heat of Hydrogenation (ΔH°) |

|---|---|---|---|

| This compound | H₂, Pt/Pd/Ni catalyst | Isopentane (2-Methylbutane) | -28.5 kcal/mol msu.edulibguides.com |

Substitution Reactions

While alkenes characteristically undergo addition reactions, substitution can occur at the allylic position (the carbon atom adjacent to the double bond). For this compound, a key example is allylic bromination using N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com

This reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. masterorganicchemistry.com The use of NBS is crucial as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors allylic substitution over the competing electrophilic addition of bromine to the double bond. libretexts.orgmasterorganicchemistry.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position of this compound. This step is highly regioselective because the allylic C-H bond is weaker than other C-H bonds in the molecule, and its cleavage leads to a resonance-stabilized allylic radical. libretexts.orgchemistrysteps.com

this compound has one allylic hydrogen, and its abstraction leads to a tertiary allylic radical, which is highly stabilized by resonance.

The HBr formed reacts with NBS to generate a molecule of Br₂. chemistrysteps.com

The allylic radical then reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

A significant finding in the allylic bromination of this compound is the formation of a rearranged major product. The intermediate is a resonance-stabilized tertiary allylic radical. This radical can react with bromine at either of its two resonant carbons. The reaction predominantly yields 1-bromo-3-methyl-2-butene, which is the thermodynamically more stable, more substituted alkene product. chegg.comchegg.com

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. This compound can participate as the two-π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a six-membered ring. masterorganicchemistry.comwikipedia.org this compound can act as a dienophile in these reactions. The reaction is a concerted, pericyclic process that occurs in a single step through a cyclic transition state. msu.eduwikipedia.org

Kinetic studies have been performed on the co-dimerization of various C5 alkenes with cyclopentadiene (B3395910) (CPD). The reactivity of this compound as a dienophile was compared to other pentenes. The results indicate that while the reaction occurs, this compound is less reactive than some other unbranched pentenes. researchgate.net

| Dienophile | Relative Reactivity Order |

|---|---|

| 1-Pentene | Most Reactive |

| cis-2-Pentene | ↓ |

| This compound | ↓ |

| Cyclopentene (B43876) | ↓ |

| 2-Methyl-2-butene | ↓ |

| trans-2-Pentene | Least Reactive |

[2+1] Cycloaddition (Carbene Addition)

This compound can react with a carbene in a [2+1] cycloaddition to form a cyclopropane (B1198618) ring. A common example is the addition of dichlorocarbene (B158193) (:CCl₂). Dichlorocarbene is a reactive intermediate that is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. rsc.orglibretexts.org

The mechanism is a concerted process where the carbene adds across the double bond in a single, stereospecific step. libretexts.orgmasterorganicchemistry.com The reaction of dichlorocarbene with this compound yields 1,1-dichloro-2-ethyl-2-methylcyclopropane. Detailed kinetic and computational studies have provided evidence for an unsymmetrical, non-least-motion approach of the carbene to the alkene in the transition state. acs.org This means that in the transition state, the formation of the two new carbon-carbon bonds is not perfectly synchronous, with bond formation being more advanced at the less substituted carbon of the alkene double bond. acs.org

Catalytic Transformations Involving 2 Methyl 1 Butene

Oligomerization and Polymerization

The oligomerization and polymerization of 2-methyl-1-butene are key processes for producing higher molecular weight hydrocarbons. These transformations are typically catalyzed and can be controlled to yield specific products.

This compound, often in combination with its isomer 2-methyl-2-butene (B146552) (collectively known as isoamylenes), readily undergoes dimerization and trimerization in the presence of acid catalysts. smolecule.comcnrs.fr These reactions lead to the formation of larger hydrocarbon molecules, primarily diisoamylenes (C10) and triisoamylenes (C15). researchgate.netacs.org The reaction can be influenced by temperature; for instance, at 343 K, dimerization is favored, while at higher temperatures (383 K), side reactions like cracking and further oligomerization to trimers become more significant. researchgate.net Studies have shown that trimerization can proceed through the reaction of a dimer with another monomer molecule. researchgate.net In some catalytic systems, such as those using Cp₂ZrCl₂-MAO, the dimerization of 3-methyl-1-butene (B165623) can yield a mixture of products including 2-methyl-2-butene and this compound through isomerization. mdpi.com

Macroreticular acidic ion-exchange resins, such as Amberlyst™ 15, are effective and widely studied catalysts for the oligomerization of this compound and its isomers. cnrs.frbme.huaidic.it These solid acid catalysts offer environmental and economic benefits over homogeneous acid catalysts. bme.hu They can be used at low temperatures (e.g., 0–100 °C) to selectively oligomerize light olefins. bme.hu The catalytic performance is influenced by the resin's physical properties, including acid capacity, acid strength, and specific surface area. acs.orgacs.org For example, oversulfonated resins with a high degree of cross-linking and high acid capacity have been found to be among the most active catalysts. researchgate.net Research has shown that at higher temperatures (383 K), resins where catalysis occurs primarily on the external surface are more selective towards dimerization and produce fewer cracking and trimerization byproducts. researchgate.net This suggests that trimerization and cracking reactions may predominantly occur within the internal gel-phase of the macroreticular resins. researchgate.net

| Catalyst Type | Key Properties | Effect on this compound Oligomerization | Reference |

|---|---|---|---|

| Amberlyst™ 15 | Macroreticular, Sulfonic Acid Functionality, High Acidity | Effectively catalyzes dimerization and trimerization. cnrs.fr Used to develop kinetic models for the process. cnrs.fr | cnrs.fr |

| Amberlyst 35, Amberlyst 70 | Varying physical properties (e.g., surface area, acid capacity) | Assessed for catalytic performance in isoamylene trimerization, showing varying selectivity towards dimers and trimers. acs.orgacs.org | acs.orgacs.org |

| Purolite CT-252, Purolite CT-276 | Macroreticular acidic resins | Performance in isoamylene trimerization was evaluated alongside Amberlyst resins and zeolites. acs.orgacs.org | acs.orgacs.org |

Understanding the kinetics of this compound oligomerization is crucial for process optimization. Researchers have developed various kinetic models to describe the reaction rates. A study on the oligomerization of a mixture of this compound and 2-methyl-2-butene found that a heterogeneous Eley-Rideal kinetic model provided a better fit for dimerization rates compared to pseudo-homogeneous models. researchgate.netbme.hu The Eley-Rideal mechanism assumes that the reaction occurs between a molecule in the bulk liquid phase and an adsorbed molecule on the catalyst surface. bme.hu

Further detailed kinetic studies using Amberlyst™ 15 as the catalyst have employed Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) formalisms. cnrs.fr The best-fitting models suggested that dimerization involves one active site (or cluster of sites), while trimerization involves three. cnrs.fr These models also incorporated the adsorption of the isoamylene, the resulting dimer, and the solvent (n-hexane) on the catalyst surface. cnrs.fr The apparent activation energies were determined to be 37 ± 2 kJ/mol for dimerization and 89 ± 3 kJ/mol for trimerization, indicating that trimers are formed via dimers. cnrs.fr

In the field of polymer chemistry, this compound serves a critical function as a chain transfer agent, particularly in the production of tackifying resins. googleapis.comgoogle.comgoogleapis.com These resins, often made from the copolymerization of feedstocks like piperylene and styrene (B11656) derivatives, require precise control of their molecular weight (MW) and glass transition temperature (Tg) to achieve desired adhesive properties. googleapis.comgoogleapis.com

| Branched Olefin | Function in Polymerization | Impact on Resin Properties | Reference |

|---|---|---|---|

| This compound (2MB1) | Chain Transfer Agent | Controls (lowers) molecular weight and modulates glass transition temperature (Tg). | googleapis.comgoogleapis.com |

| 2-Methyl-2-butene (2MB2) | Chain Transfer Agent | Controls (lowers) molecular weight and modulates glass transition temperature (Tg). Often used with 2MB1. googleapis.comgoogleapis.com | googleapis.comgoogleapis.com |

| 3-Methyl-1-butene (3MB1) | Chain Transfer Agent | Less effective at chain transfer compared to 2MB1 and 2MB2, resulting in resins with higher MW and Tg. googleapis.comgoogleapis.com | googleapis.comgoogleapis.com |

Kinetic Modeling of Oligomerization Processes

Hydroformylation Processes